(E)-3-(furan-2-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide (E)-3-(furan-2-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1251711-28-0
VCID: VC5921029
InChI: InChI=1S/C22H23N5O2/c1-16-15-20(26-22(23-16)27-12-2-3-13-27)24-17-6-8-18(9-7-17)25-21(28)11-10-19-5-4-14-29-19/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,28)(H,23,24,26)/b11-10+
SMILES: CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459

(E)-3-(furan-2-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide

CAS No.: 1251711-28-0

Cat. No.: VC5921029

Molecular Formula: C22H23N5O2

Molecular Weight: 389.459

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide - 1251711-28-0

Specification

CAS No. 1251711-28-0
Molecular Formula C22H23N5O2
Molecular Weight 389.459
IUPAC Name (E)-3-(furan-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide
Standard InChI InChI=1S/C22H23N5O2/c1-16-15-20(26-22(23-16)27-12-2-3-13-27)24-17-6-8-18(9-7-17)25-21(28)11-10-19-5-4-14-29-19/h4-11,14-15H,2-3,12-13H2,1H3,(H,25,28)(H,23,24,26)/b11-10+
Standard InChI Key YSOTXLHLUZWFLO-ZHACJKMWSA-N
SMILES CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Furan-2-yl acrylamide moiety: The (E)-configured acrylamide group (CH₂=CH–C(=O)–NH–) links to a furan heterocycle, providing a planar, electron-rich system capable of π-π interactions.

  • 4-Aminophenyl bridge: A para-substituted aniline group connects the acrylamide to the pyrimidine core, enabling hydrogen bonding with biological targets.

  • 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: The pyrimidine ring’s 2-position contains a pyrrolidine substituent, enhancing solubility, while the 6-methyl group influences steric interactions .

Physicochemical Data

PropertyValue
CAS Registry Number1251711-28-0
Molecular FormulaC₂₂H₂₃N₅O₂
Molecular Weight389.459 g/mol
IUPAC Name(E)-3-(furan-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide
SMILESCC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
InChI KeyYSOTXLHLUZWFLO-ZHACJKMWSA-N

The compound’s solubility remains uncharacterized, but its logP value (estimated at 3.1 via XLogP3) suggests moderate lipophilicity. The pyrrolidine substituent likely improves aqueous solubility compared to unsubstituted analogs .

Synthesis and Structural Optimization

Synthetic Routes

While the exact synthesis of this compound is undisclosed, analogous acrylamide-pyrimidine derivatives typically employ:

  • Suzuki-Miyaura Coupling: To construct the pyrimidine-aryl amine linkage .

  • Acrylamide Formation: Via condensation of furan-2-carbaldehyde with an aniline-containing pyrimidine intermediate using EDCl/HOBt coupling reagents.

  • Pyrrolidine Substitution: Introduced through nucleophilic aromatic substitution at the pyrimidine’s 2-position .

Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, with purification by column chromatography.

Structural Analogues and SAR

Key structure-activity relationship (SAR) insights from related compounds include:

  • Acrylamide Geometry: The (E)-isomer enhances binding to EGFR’s Cys797 residue compared to (Z)-forms .

  • Pyrrolidine vs. Piperidine: Pyrrolidine improves selectivity for EGFR T790M/L858R mutants over wild-type EGFR (22-fold in compound 12 ).

  • Furan vs. Other Heterocycles: Furan’s electron-rich nature may stabilize charge-transfer interactions in the ATP-binding pocket.

Biological Activity and Mechanism

EGFR Inhibition

Though direct data are lacking, the compound’s design mirrors third-generation EGFR inhibitors like osimertinib and WZ4002 . These agents covalently bind Cys797 via their acrylamide warhead, inhibiting kinase activity in EGFR L858R/T790M mutants . Molecular modeling predicts:

  • Hydrogen Bonding: The pyrimidine’s N1 atom interacts with Met793 .

  • Covalent Binding: The acrylamide’s β-carbon forms a Michael adduct with Cys797 .

  • Pyrrolidine Positioning: Occupies the hydrophobic back pocket, conferring mutant selectivity .

Antiproliferative Effects

In vitro studies on analogs show:

  • IC₅₀ Values: 8–191 nM against EGFR L858R/T790M .

  • Cell Cycle Arrest: G2/M phase blockade in H1975 (NSCLC) cells at 0.25 μM .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in dose-dependent manners .

Pharmacological Applications

Targeted Cancer Therapy

The compound’s profile suggests potential in treating EGFR-mutant NSCLC, particularly for tumors resistant to first-generation TKIs (e.g., gefitinib) . Preclinical analogs demonstrate:

  • Tumor Growth Inhibition (TGI): Up to 94.3% in xenograft models .

  • Blood-Brain Barrier Penetration: Enhanced by the pyrrolidine group’s basicity .

Overcoming Resistance

Resistance mutations (e.g., C797S) render covalent inhibitors ineffective. Non-covalent analogs with fluorinated aryl groups (e.g., compound 4b) show promise, suggesting future optimization routes for this compound .

Research Gaps and Future Directions

Unresolved Questions

  • Kinase Selectivity: Off-target effects on HER2, ALK, or ROS1 remain unstudied.

  • Metabolic Stability: CYP-mediated oxidation of the furan ring could limit bioavailability.

  • In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles are unknown.

Optimization Strategies

  • Proteolysis-Targeting Chimeras (PROTACs): Degrading mutant EGFR via E3 ligase recruitment.

  • Dual-Target Inhibitors: Combining EGFR and MET inhibition to prevent bypass signaling .

  • Nanoparticle Formulations: Improving solubility and tumor accumulation.

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